molecular formula C6H11ClF3NO B6610653 (2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride CAS No. 1432731-32-2

(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride

Cat. No. B6610653
CAS RN: 1432731-32-2
M. Wt: 205.60 g/mol
InChI Key: NCSUUOGDZBYILU-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride, commonly known as (2R,6S)-MTFM hydrochloride, is an organic compound that has gained recent attention in scientific research due to its unique properties. It is an optically active compound that has been used in various applications such as in pharmaceuticals, biochemistry, and biotechnology. In

Mechanism of Action

((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride is an optically active compound that is capable of binding to specific molecules in a stereoselective manner. It is able to bind to molecules through hydrogen bonding and hydrophobic interactions. This allows it to act as a chiral modifier, catalyst, or reagent, depending on the specific application.
Biochemical and Physiological Effects
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to modulate the activity of certain receptors, such as G-protein-coupled receptors. It has also been found to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride has several advantages for laboratory experiments. It is a relatively stable compound that can be stored at room temperature for extended periods of time. It is also soluble in aqueous solutions, which makes it easy to use in a variety of experiments. However, it is important to note that ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride is an optically active compound, which means that it can interact with other compounds in a stereoselective manner. This may limit its usefulness in certain experiments.

Future Directions

The future directions for ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride are numerous. It has potential applications in drug development, as a reagent in the synthesis of other organic compounds, and as a ligand in the synthesis of metal complexes. It could also be used as a chiral modifier in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reagent in the modification of proteins. Additionally, further research is needed to explore the biochemical and physiological effects of ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride, as well as its potential applications in various fields.

Synthesis Methods

((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride can be synthesized by a two-step process. The first step involves the reaction of 2-methyl-6-trifluoromethylmorpholine with hydrochloric acid to form ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride. The second step involves the reaction of ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride with a base, such as sodium hydroxide, to form the sodium salt of ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride. Both steps can be conducted in aqueous solution at room temperature.

Scientific Research Applications

((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride has been used in various scientific research applications. It has been used as a chiral modifier in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of other organic compounds. It has also been used as a ligand in the synthesis of metal complexes, and as a reagent in the modification of proteins.

properties

IUPAC Name

(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSUUOGDZBYILU-JBUOLDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](O1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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